An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties contribute to favorable interactions with a variety of biological targets. This scaffold is present in a range of therapeutics, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide, highlighting its importance in the development of new drugs.[2] The substituent at the 3-position of the benzo[d]isoxazole ring plays a crucial role in modulating the biological activity of these molecules. Consequently, the synthesis of derivatives such as 3-(2-Bromo-ethyl)-benzo[d]isoxazole is of significant interest, as the bromo-ethyl group provides a reactive handle for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole, offering field-proven insights and detailed methodologies for researchers and scientists in the field of drug development.
Synthetic Strategies and Mechanistic Insights
The synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole can be approached through several strategic routes. This guide will focus on two primary pathways: the Hunsdiecker reaction of a carboxylic acid precursor and a two-step sequence involving reduction and subsequent bromination.
Primary Synthetic Route: Hunsdiecker Reaction of 1,2-Benzisoxazole-3-propionic acid
The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[3] In this approach, the silver salt of a carboxylic acid reacts with elemental bromine to yield an alkyl halide with one less carbon atom.[4] This method is particularly well-suited for the synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole from the readily accessible 1,2-benzisoxazole-3-propionic acid.
Reaction Mechanism:
The reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. This radical subsequently abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain and yield the final product.
Experimental Protocols
Note: These protocols are based on established methodologies for analogous transformations and should be adapted and optimized for the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole via Hunsdiecker Reaction
Step 1: Synthesis of Silver 1,2-Benzisoxazole-3-propionate
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Dissolve 1,2-benzisoxazole-3-propionic acid in a minimal amount of hot distilled water containing a stoichiometric amount of sodium hydroxide.
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To the resulting solution, add a solution of silver nitrate in distilled water dropwise with stirring.
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A white precipitate of silver 1,2-benzisoxazole-3-propionate will form.
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Protect the mixture from light and stir for an additional 30 minutes.
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Collect the precipitate by vacuum filtration, wash with distilled water, then with ethanol, and finally with diethyl ether.
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Dry the silver salt in a vacuum oven in the dark.
Step 2: Hunsdiecker Reaction
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Suspend the dry silver 1,2-benzisoxazole-3-propionate in anhydrous carbon tetrachloride (CCl₄) in a round-bottom flask fitted with a reflux condenser and a dropping funnel. [5]2. From the dropping funnel, add a solution of bromine in CCl₄ dropwise to the stirred suspension. [5]3. The reaction mixture is typically stirred at ice bath temperature, then at room temperature, and finally heated to reflux. A typical heating profile would be stirring in an ice bath, at room temperature, and at 40-45 °C for 30 minutes each, followed by heating at 50°C, 60°C, and 70°C for one and two hours respectively. [5]4. The reaction progress can be monitored by the disappearance of the bromine color and the formation of a precipitate of silver bromide (AgBr).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the AgBr precipitate.
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Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by crystallization from ethanol to obtain 3-(2-Bromo-ethyl)-benzo[d]isoxazole. [5]
Protocol 2: Alternative Synthesis via Reduction and Bromination
Step 1: Synthesis of 3-(2-Hydroxyethyl)benzo[d]isoxazole
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 1,2-benzisoxazole-3-acetic acid in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the mixture and wash the solid with THF.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(2-hydroxyethyl)benzo[d]isoxazole.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
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Dissolve the purified 3-(2-hydroxyethyl)benzo[d]isoxazole in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
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Purify the crude 3-(2-Bromo-ethyl)-benzo[d]isoxazole by column chromatography on silica gel.
Characterization of 3-(2-Bromo-ethyl)-benzo[d]isoxazole
Thorough characterization of the synthesized 3-(2-Bromo-ethyl)-benzo[d]isoxazole is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Solid |
| CAS Number | 57148-67-1 |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[d]isoxazole ring system, typically in the range of δ 7.0-8.0 ppm. The ethyl side chain will exhibit two triplets, one for the methylene group adjacent to the bromine atom (downfield) and one for the methylene group attached to the isoxazole ring (upfield).
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The aromatic and isoxazole carbons will resonate in the downfield region (δ 110-165 ppm), while the two aliphatic carbons of the ethyl chain will appear in the upfield region.
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Mass Spectrometry (MS):
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Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
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The fragmentation pattern of 3-β-bromoethyl-1,2-benzisoxazoles typically involves the loss of a bromine radical as a primary fragmentation step, leading to a base peak. [6]Further fragmentation may include the loss of ethylene from the base peak. [6]
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Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands corresponding to the C=N and C=C stretching vibrations of the aromatic and isoxazole rings, as well as C-H stretching and bending vibrations. The C-Br stretching frequency will also be present in the fingerprint region.
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Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of 3-(2-Bromo-ethyl)-benzo[d]isoxazole, a valuable building block in medicinal chemistry. The primary route via the Hunsdiecker reaction offers a direct conversion from a carboxylic acid precursor, while the alternative two-step reduction and bromination sequence provides a metal-free alternative. The provided experimental protocols, based on established chemical principles, offer a solid foundation for the successful synthesis of this target molecule. Comprehensive characterization using a combination of NMR, mass spectrometry, and IR spectroscopy is crucial for verifying the structure and purity of the final product. The methodologies and insights presented herein are intended to empower researchers and scientists in their efforts to explore the chemical space around the privileged benzo[d]isoxazole scaffold for the discovery of novel therapeutic agents.
References
- Shastri, L., & Goswami, P. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
- Shastri, L. A., & GOSWAMI, P. (1996). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry, 8(4), 735-738.
- Shastri, L., & Goswami, P. (2016).
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Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
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Slideshare. (n.d.). LiAlH4. Retrieved from [Link]
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YouTube. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents [Video]. Tetrahedron Chemistry Classes. Retrieved from [Link]
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YouTube. (2021, July 11). 3. LITHIUM ALUMINIUM HYDRIDE (REDUCING AGENTS) [Video]. Tetrahedron Chemistry Classes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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